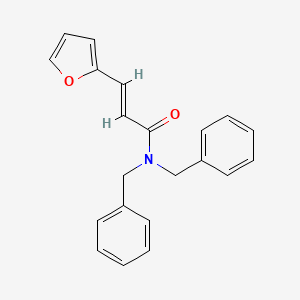
1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, viruses, or bacteria.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. It has also been shown to have anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
One of the main advantages of using 1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has been shown to have potent activity against cancer cells, viruses, and bacteria, making it a promising candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its activity and reduce potential side effects.
将来の方向性
There are several future directions for the research of 1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole. One direction is to further study its mechanism of action to optimize its activity and reduce potential side effects. Another direction is to explore its potential as a drug candidate for the treatment of other diseases. Additionally, it may be beneficial to study its pharmacokinetics and pharmacodynamics to better understand its efficacy and safety in vivo. Finally, it may be useful to explore its potential applications in other fields, such as agriculture or material science.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in scientific research due to its various applications. It has been synthesized using different methods and has been studied for its potential as a drug candidate for the treatment of various diseases. Although the mechanism of action is not fully understood, it has been shown to have potent activity against cancer cells, viruses, and bacteria. Further research is needed to optimize its activity and reduce potential side effects, explore its potential as a drug candidate for other diseases, and investigate its potential applications in other fields.
合成法
The synthesis of 1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole has been achieved using different methods. One of the most common methods is the reaction of 1,2-diaminobenzene with 3-methyl-1-butanol and trifluoromethyl iodide in the presence of a catalyst such as copper iodide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired compound.
科学的研究の応用
1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole has shown potential in scientific research due to its various applications. One of the main applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. It has been shown to have anticancer, antiviral, and antibacterial activities.
特性
IUPAC Name |
1-(3-methylbutyl)-2-(trifluoromethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2/c1-9(2)7-8-18-11-6-4-3-5-10(11)17-12(18)13(14,15)16/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMBALGCJHYWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)
![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
amino]ethanol](/img/structure/B5763165.png)

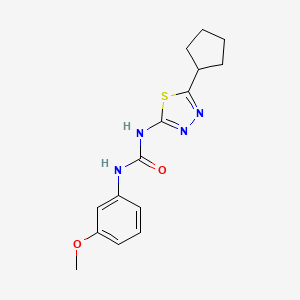
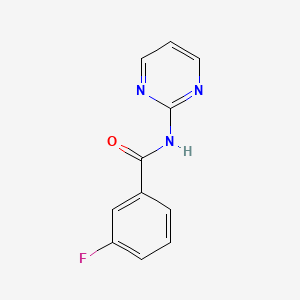
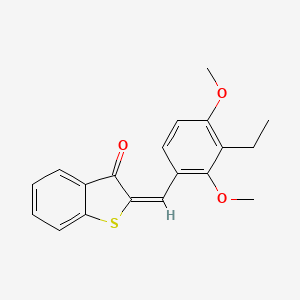
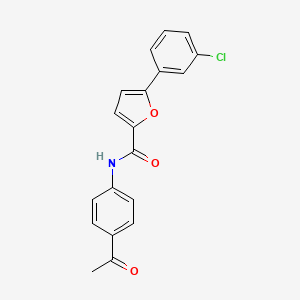
![(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5763204.png)
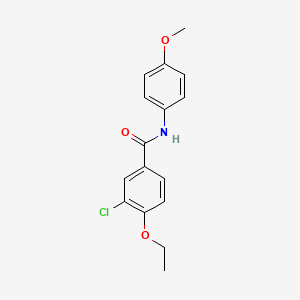
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)
![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5763214.png)
![2-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5763219.png)
